molecular formula C9H11N3O2S B1598621 Thiophamine CAS No. 27079-29-4

Thiophamine

Cat. No. B1598621
CAS RN: 27079-29-4
M. Wt: 225.27 g/mol
InChI Key: YTGVAKDRFRGYAM-UHFFFAOYSA-N
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Patent
US04005217

Procedure details

Methyl chloroformate (23.6 g; 0.25 mole) was added dropwise to a stirred suspension of potassium thiocyanate (24.2 g; 0.25 mole) in dry acetonitrile (100 ml). The temperature of the reaction mixture rose spontaneously to 50° C. and stirring was continued for two hours at 45° C. to 50° C. The reaction mixture was then filtered and the clear filtrate was added dropwise during fifteen minutes to a suspension of o-phenylenediamine (27 g; 0.25 mole) in dry acetonitrile (20 ml), the temperature during the addition being maintained between 15° C. and 20° C. by external cooling. When the addition was complete, the reaction mixture was stirred at laboratory temperature for two hours, filtered, and the crude solid product was crystallised from ethanol to give colourless needles of 1-methoxycarbonyl-3-(2-aminophenyl)-thiourea (15.3 g), m.p. 183.5°-184.5° C. (with decomposition).
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].[S-:6][C:7]#[N:8].[K+].[C:10]1([NH2:17])[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16]>C(#N)C>[CH3:5][O:4][C:2]([NH:8][C:7]([NH:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH2:17])=[S:6])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
24.2 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose spontaneously to 50° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
ADDITION
Type
ADDITION
Details
the temperature during the addition
TEMPERATURE
Type
TEMPERATURE
Details
being maintained between 15° C. and 20° C. by external cooling
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at laboratory temperature for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the crude solid product was crystallised from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)NC(=S)NC1=C(C=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: CALCULATEDPERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.